11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one
CAS No.: 723-86-4
Cat. No.: VC4229717
Molecular Formula: C14H10ClNO
Molecular Weight: 243.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723-86-4 |
|---|---|
| Molecular Formula | C14H10ClNO |
| Molecular Weight | 243.69 |
| IUPAC Name | 11-chloro-5,11-dihydrobenzo[c][1]benzazepin-6-one |
| Standard InChI | InChI=1S/C14H10ClNO/c15-13-9-5-1-2-6-10(9)14(17)16-12-8-4-3-7-11(12)13/h1-8,13H,(H,16,17) |
| Standard InChI Key | YVGYCHJINBDOEE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one belongs to the dibenzoazepine family, a class of seven-membered heterocycles fused with two benzene rings. The compound’s IUPAC name, 11-chloro-5,11-dihydrobenzo[c]benzazepin-6-one, reflects its bicyclic framework and substituent positions. Key structural features include:
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Chlorine substitution at the 11th position, which enhances electrophilic reactivity and influences binding interactions in biological systems.
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Ketone group at the 6th position, enabling participation in nucleophilic addition and condensation reactions .
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Planar aromatic system, which facilitates π-π stacking interactions in molecular recognition processes .
The compound’s SMILES representation (C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)Cl) and InChIKey (YVGYCHJINBDOEE-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Table 1: Physicochemical Properties of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 243.69 g/mol | |
| Melting Point | 226°C (decomposition) | |
| Predicted Boiling Point | 299.1 ± 39.0°C | |
| Density | 1.35 ± 0.1 g/cm³ | |
| pKa | 12.27 ± 0.40 |
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one typically involves multi-step organic transformations, as outlined below:
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Friedel-Crafts Acylation: Formation of the dibenzoazepine backbone via cyclization of substituted benzaldehyde derivatives .
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Chlorination: Introduction of the chlorine substituent using reagents such as thionyl chloride () or phosphorus pentachloride () under reflux conditions .
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Purification: Crystallization or chromatographic techniques to isolate the final product .
A notable method from the literature involves the reduction of 5,6-dihydrodibenzo[b,e]azepine-6,11-dione followed by chlorination. For example, sodium borohydride () reduces the ketone to an alcohol intermediate, which is subsequently treated with thionyl chloride to yield the chloro derivative . This approach achieves moderate yields (60–75%) and is scalable for industrial applications .
Reactivity and Functionalization
The compound’s ketone group and chlorine atom serve as reactive handles for further derivatization:
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Nucleophilic Acyl Substitution: The ketone undergoes reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
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Aromatic Electrophilic Substitution: The chlorine atom can be displaced in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
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Reduction: Catalytic hydrogenation () reduces the ketone to a secondary alcohol, enabling access to dihydroazepine analogs .
Industrial and Research Applications
Pharmaceutical Intermediates
11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one serves as a key intermediate in synthesizing:
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Antidepressants: Functionalization at the 11th position yields compounds with serotonin reuptake inhibition (SSRI) activity .
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Antiepileptics: Structural modifications enhance binding to voltage-gated sodium channels, reducing seizure frequency .
Material Science
The compound’s aromatic system and rigid geometry make it a candidate for organic semiconductors and photovoltaic materials.
Challenges and Future Directions
Despite its promise, several challenges hinder the compound’s adoption:
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Synthetic Complexity: Multi-step routes necessitate optimization for cost-effective production .
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Limited Bioavailability: Poor aqueous solubility () may restrict in vivo efficacy .
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies to identify optimal substituents for target selectivity.
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Green Chemistry Approaches utilizing catalysts (e.g., CsF) to streamline synthesis.
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